molecular formula C18H17Cl2NO2 B1613662 2,3-Dichloro-4'-morpholinomethyl benzophenone CAS No. 898770-55-3

2,3-Dichloro-4'-morpholinomethyl benzophenone

Cat. No. B1613662
M. Wt: 350.2 g/mol
InChI Key: LCTXGMOVMXDPPF-UHFFFAOYSA-N
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Description

2,3-Dichloro-4'-morpholinomethyl benzophenone (DCMB) is a synthetic compound that is widely used in scientific research due to its unique properties. It has been used in the synthesis of various compounds, as well as in the study of biological mechanisms and biochemical and physiological processes.

Scientific Research Applications

Benzophenone Photophores in Scientific Research

Benzophenone derivatives exhibit unique photochemical properties that are exploited in various scientific applications. The photoinduced covalent attachment process of BP photophores, upon excitation, enables their use in binding/contact site mapping of ligand-protein interactions, identification of molecular targets, proteome profiling, bioconjugation, and surface grafting. These properties offer practical advantages such as low reactivity toward water, stability in ambient light, and ease of excitation, making BP derivatives valuable in bioorganic chemistry and material science (Dormán et al., 2016).

Antiproliferative Activity of Benzophenone Derivatives

Novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives, synthesized from 4-hydroxy-aryl-aryl methanones, have shown significant anti-proliferative activity against various neoplastic cells. The study highlights the importance of specific substituents on the benzophenone ring for antiproliferative activity, with certain compounds exhibiting potential for cancer treatment through cell cycle arrest and caspase-activated DNase mediated apoptosis (Al‐Ghorbani et al., 2017).

Environmental and Health Impacts of Benzophenone Derivatives

Research into the metabolism of benzophenone-3 (BP-3) by liver microsomes and its effects on endocrine-disrupting activity sheds light on the environmental and health implications of BP derivatives. Studies on BP-3, a common UV filter, reveal its metabolic pathways and potential impacts on estrogenic and anti-androgenic activities, highlighting the need for further research into the environmental fate and health effects of BP derivatives (Watanabe et al., 2015).

properties

IUPAC Name

(2,3-dichlorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO2/c19-16-3-1-2-15(17(16)20)18(22)14-6-4-13(5-7-14)12-21-8-10-23-11-9-21/h1-7H,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTXGMOVMXDPPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642653
Record name (2,3-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-4'-morpholinomethyl benzophenone

CAS RN

898770-55-3
Record name Methanone, (2,3-dichlorophenyl)[4-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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